[(3-methoxyphenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-methoxyphenylmethyl halide, which is then reacted with the appropriate pyrazole derivative under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Major Products
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Reduced aromatic ring derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- **(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
- **(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its steric and electronic properties. This can result in different reactivity and binding characteristics compared to its analogs, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C15H21N3O |
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Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C15H21N3O/c1-12(2)18-8-7-14(17-18)11-16-10-13-5-4-6-15(9-13)19-3/h4-9,12,16H,10-11H2,1-3H3 |
InChI Key |
ZSVXMVHQZBPGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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